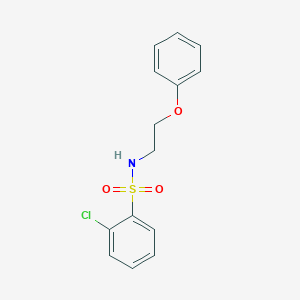

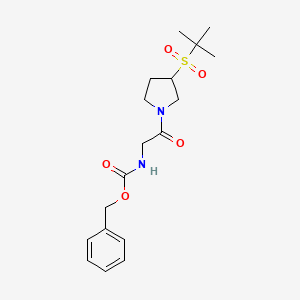

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Novel Nonsteroidal Progesterone Receptor Antagonists

Research has developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor (PR) antagonists, which play crucial roles in various physiological systems. These antagonists are potential candidates for treating diseases like uterine leiomyoma, endometriosis, and breast cancer. The study identified the benzenesulfonanilide skeleton as a novel scaffold for PR antagonists, providing a foundation for further modification to afford novel selective PR modulators (Yamada et al., 2016).

Herbicide Metabolism and Selectivity

Chlorsulfuron, a compound structurally related to the one of interest, showcases the importance of metabolic pathways in determining the selectivity of herbicides for small grains. The ability of crop plants to rapidly metabolize chlorsulfuron into inactive products underpins its selectivity, a crucial factor in agricultural chemistry (Sweetser et al., 1982).

Synthetic Applications of Metalated Sulfonamides

The synthetic potential of metalated sulfonamides, including those related to 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide, has been explored. This research highlights the use of sulfonamides as powerful Directed Metalation Groups (DMGs) in ortho metalation methodologies, enabling the synthesis of diverse heterocyclic compounds. Such applications demonstrate the compound's utility in organic synthesis and drug development (Familoni, 2002).

Antitumor Activity of Sulfonamide Derivatives

Novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives have shown significant in vitro antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines. This indicates the potential of sulfonamide derivatives in cancer therapy, underscoring the importance of chemical modifications to enhance biological activity (Sławiński & Brzozowski, 2006).

Carbonic Anhydrase Inhibition

A series of aromatic benzenesulfonamides incorporating triazine moieties, structurally related to the compound of interest, has been reported for their inhibition of carbonic anhydrase isozymes. These compounds have therapeutic potential for managing hypoxic tumors, demonstrating the compound's relevance in medicinal chemistry (Garaj et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .

Mode of Action

This compound acts by inhibiting the activity of CA IX . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is often upregulated in tumor cells to compensate for the lack of oxygen, a condition known as hypoxia . By inhibiting CA IX, the compound disrupts this compensatory mechanism, leading to a decrease in tumor cell survival .

Pharmacokinetics

The compound’scellular uptake has been investigated using HPLC methods . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The inhibition of CA IX by this compound leads to a significant decrease in tumor cell proliferation . In addition, the compound has been shown to induce apoptosis in certain cancer cell lines .

Action Environment

The action of this compound is influenced by the tumor microenvironment . Specifically, the compound is most effective under hypoxic conditions , which upregulate the expression of CA IX

Propiedades

IUPAC Name |

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c15-13-8-4-5-9-14(13)20(17,18)16-10-11-19-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJCROARWZKJBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

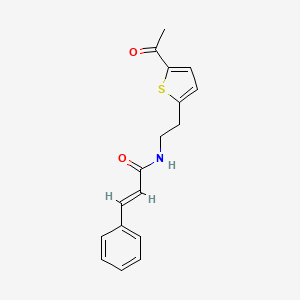

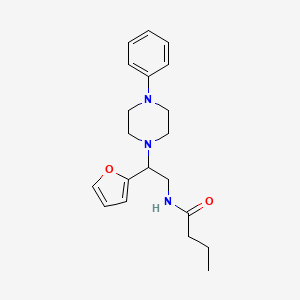

![N-(2-cyanoethyl)-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2777192.png)

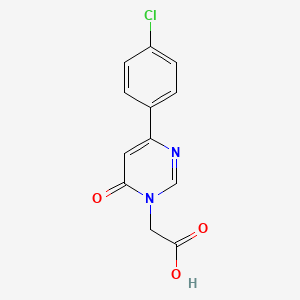

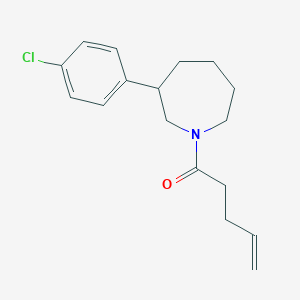

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide](/img/structure/B2777207.png)

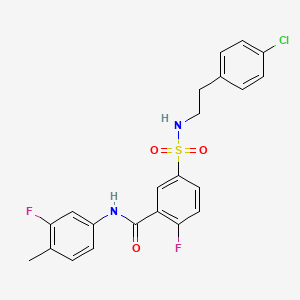

![1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B2777209.png)

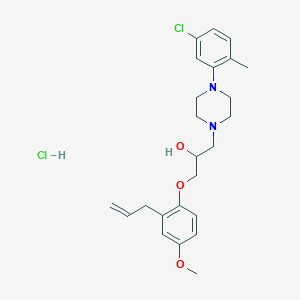

![2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2777212.png)